molecular formula C19H15BrClNO2 B14919205 3-Bromo-1-{[(3-chlorophenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL

3-Bromo-1-{[(3-chlorophenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL

Cat. No.: B14919205
M. Wt: 404.7 g/mol
InChI Key: PRRDWPZZUPKACL-UHFFFAOYSA-N
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Description

3-Bromo-1-{[(3-chlorophenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL is a complex organic compound that belongs to the class of dibenzofurans. This compound is characterized by the presence of a bromine atom, a chlorophenyl group, and an imino group attached to a dibenzofuran core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-{[(3-chlorophenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the dibenzofuran core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the bromine atom: Bromination of the dibenzofuran core can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the chlorophenyl group: This step involves the formation of an imine linkage between the dibenzofuran core and the chlorophenyl group. This can be achieved through a condensation reaction between an aldehyde derivative of the dibenzofuran and 3-chloroaniline.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-{[(3-chlorophenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The imine group can be reduced to form an amine derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted dibenzofuran derivatives.

Scientific Research Applications

3-Bromo-1-{[(3-chlorophenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3-Bromo-1-{[(3-chlorophenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary based on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-{[(2,5-dichlorophenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL: Similar structure with different substitution pattern on the phenyl ring.

    3-Bromo-1-{[(4-fluorophenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of 3-Bromo-1-{[(3-chlorophenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical and biological properties.

Properties

Molecular Formula

C19H15BrClNO2

Molecular Weight

404.7 g/mol

IUPAC Name

3-bromo-1-[(3-chlorophenyl)iminomethyl]-6,7,8,9-tetrahydrodibenzofuran-2-ol

InChI

InChI=1S/C19H15BrClNO2/c20-15-9-17-18(13-6-1-2-7-16(13)24-17)14(19(15)23)10-22-12-5-3-4-11(21)8-12/h3-5,8-10,23H,1-2,6-7H2

InChI Key

PRRDWPZZUPKACL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(C(=C(C=C3O2)Br)O)C=NC4=CC(=CC=C4)Cl

Origin of Product

United States

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